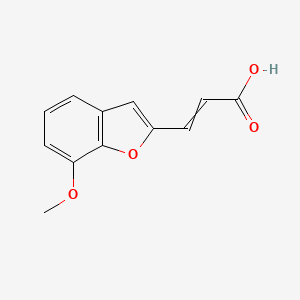

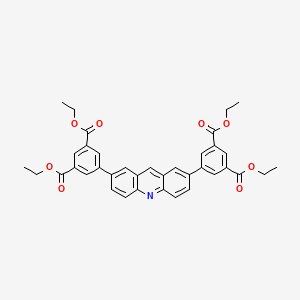

![molecular formula C22H31NO3 B14119410 (1S,2R,6R,8S,11S,12S,15S,16S)-4-isocyano-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-5,15-diol](/img/structure/B14119410.png)

(1S,2R,6R,8S,11S,12S,15S,16S)-4-isocyano-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-5,15-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Epostane, also known by its developmental code name WIN-32729, is a synthetic steroidal compound that functions as an inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). This enzyme is crucial in the biosynthesis of progesterone from pregnenolone. Epostane was developed as a contraceptive, abortifacient, and oxytocic drug but was never marketed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epostane involves multiple steps, starting from steroidal precursors. The key steps include the formation of the epoxy group and the introduction of the nitrile group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations.

Industrial Production Methods: Industrial production of Epostane would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Epostane undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of the nitrile group to amine.

Substitution: Introduction of different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of Epostane with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Mechanism of Action

Epostane exerts its effects by inhibiting the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). This inhibition blocks the conversion of pregnenolone to progesterone, leading to a decrease in progesterone levels. The reduction in progesterone disrupts the maintenance of pregnancy, making Epostane an effective abortifacient. The molecular targets include the active site of the 3β-HSD enzyme, where Epostane binds and prevents the enzyme’s activity .

Comparison with Similar Compounds

Epostane is often compared with other steroidal inhibitors of 3β-HSD, such as:

Mifepristone: Another antiprogestogen used for medical termination of pregnancy. Unlike Epostane, Mifepristone acts as a progesterone receptor antagonist.

Trilostane: Used in the treatment of Cushing’s syndrome and primary hyperaldosteronism. Trilostane inhibits 3β-HSD but has a different clinical application compared to Epostane.

Uniqueness: Epostane’s unique mechanism of action as a 3β-HSD inhibitor sets it apart from other compounds that act on different targets or pathways. Its specific inhibition of progesterone synthesis makes it a valuable tool for studying steroid biosynthesis and hormone regulation .

Properties

Molecular Formula |

C22H31NO3 |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

(1S,2R,6R,8S,11S,12S,15S,16S)-4-isocyano-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-5,15-diol |

InChI |

InChI=1S/C22H31NO3/c1-18-9-7-15-13(14(18)8-10-20(18,3)25)6-11-22-19(15,2)12-16(23-5)17(24)21(22,4)26-22/h13-15,24-25H,6-12H2,1-4H3/t13-,14-,15-,18-,19+,20-,21+,22-/m0/s1 |

InChI Key |

QBEXHJRIQYMCMI-KMMJEOBNSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@]45[C@@]3(CC(=C([C@]4(O5)C)O)[N+]#[C-])C |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC45C3(CC(=C(C4(O5)C)O)[N+]#[C-])C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-ethyl-20-(furan-2-carbonyl)-9-oxa-1,12-diazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3,5,7,13,15,17,19-octaen-11-one](/img/structure/B14119333.png)

![Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl](/img/structure/B14119339.png)

![3-(2-fluorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119364.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14119408.png)

![1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone](/img/structure/B14119409.png)

![2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one](/img/structure/B14119417.png)

![[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14119422.png)

![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119425.png)